molecular formula C21H14F2N4 B5033998 N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine

N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine

Cat. No.: B5033998
M. Wt: 360.4 g/mol
InChI Key: IHSNMGHHYQKKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine, commonly known as DPA-714, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. DPA-714 belongs to the class of compounds known as translocator protein (TSPO) ligands, which have been shown to play an important role in various biological processes.

Mechanism of Action

DPA-714 acts as a high-affinity ligand for the N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine receptor, which is expressed in various tissues including the brain, immune cells, and endocrine organs. The this compound receptor is involved in the regulation of various biological processes such as cholesterol transport, apoptosis, and inflammation. Binding of DPA-714 to the this compound receptor results in the modulation of these processes, leading to the observed biochemical and physiological effects.
Biochemical and physiological effects:
DPA-714 has been shown to have a wide range of biochemical and physiological effects. In the brain, DPA-714 has been shown to reduce neuroinflammation and oxidative stress, improve cognitive function, and promote neuroprotection. In the immune system, DPA-714 has been shown to modulate the activity of immune cells, resulting in the suppression of inflammation and the promotion of tissue repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA-714 in lab experiments is its high affinity for the N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine receptor, which allows for the detection of even low levels of receptor expression. Additionally, DPA-714 has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective tool for in vivo imaging studies.
However, there are also some limitations to the use of DPA-714 in lab experiments. One of the main limitations is the lack of specificity for the this compound receptor, as DPA-714 has been shown to bind to other proteins in addition to the this compound receptor. Additionally, the use of DPA-714 in in vitro studies can be challenging due to its poor solubility in aqueous solutions.

Future Directions

There are several potential future directions for the use of DPA-714 in scientific research. One area of interest is the development of more specific N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine ligands that can distinguish between different this compound isoforms and bind to the receptor with higher affinity. Additionally, the use of DPA-714 in combination with other imaging modalities such as magnetic resonance imaging (MRI) and positron emission tomography (PET) could provide more comprehensive information about this compound expression in various tissues. Finally, the development of new therapeutic applications for DPA-714 could provide new treatment options for various neuroinflammatory and immune-related conditions.

Synthesis Methods

The synthesis of DPA-714 involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 3,4-difluorobenzonitrile with aniline to produce 3,4-difluoro-N-phenylbenzamide. This intermediate is then reacted with diphenylamine in the presence of a catalyst to form DPA-714.

Scientific Research Applications

DPA-714 has been extensively studied for its potential applications in various scientific research fields. One of the main areas of interest is in the field of neuroimaging, where DPA-714 has been used as a radiotracer for the detection of N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine expression in the brain. This compound expression is known to be upregulated in various neuroinflammatory conditions, making DPA-714 a valuable tool for the diagnosis and monitoring of these conditions.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4/c22-17-12-11-16(13-18(17)23)24-21-25-19(14-7-3-1-4-8-14)20(26-27-21)15-9-5-2-6-10-15/h1-13H,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSNMGHHYQKKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.